Methyl 2-(4-((3,5-bis(trifluoromethyl)phenyl)ethynyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3-methoxyacrylate
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Overview
Description
Methyl 2-(4-((3,5-bis(trifluoromethyl)phenyl)ethynyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3-methoxyacrylate is a complex organic compound characterized by the presence of multiple trifluoromethyl groups. These groups are known for their significant impact on the chemical and physical properties of the compound, making it highly valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under controlled conditions to introduce the trifluoromethyl groups into the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-((3,5-bis(trifluoromethyl)phenyl)ethynyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3-methoxyacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are typically optimized to achieve the desired products with high efficiency .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Methyl 2-(4-((3,5-bis(trifluoromethyl)phenyl)ethynyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3-methoxyacrylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups play a crucial role in enhancing the compound’s stability and reactivity, allowing it to interact effectively with biological molecules and other targets. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate
- (S)-alpha,alpha-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether
Uniqueness
Methyl 2-(4-((3,5-bis(trifluoromethyl)phenyl)ethynyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3-methoxyacrylate is unique due to its specific combination of trifluoromethyl groups and other functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Properties
Molecular Formula |
C20H13F9N2O3 |
---|---|
Molecular Weight |
500.3 g/mol |
IUPAC Name |
methyl (Z)-2-[4-[2-[3,5-bis(trifluoromethyl)phenyl]ethynyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C20H13F9N2O3/c1-31-15(14(9-33-2)17(32)34-3)13(16(30-31)20(27,28)29)5-4-10-6-11(18(21,22)23)8-12(7-10)19(24,25)26/h6-9H,1-3H3/b14-9- |
InChI Key |
YBPKRJMDKHTILX-ZROIWOOFSA-N |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)/C(=C/OC)/C(=O)OC |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=COC)C(=O)OC |
Origin of Product |
United States |
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